Ethyl glycidyl ether

Description

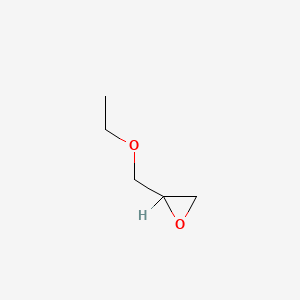

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(ethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-6-3-5-4-7-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCSZRIVJVOYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Record name | 1,2-EPOXY-3-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871049 | |

| Record name | Oxirane, 2-(ethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-epoxy-3-ethoxypropane appears as a colorless liquid. Less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Colorless liquid; [CAMEO] | |

| Record name | 1,2-EPOXY-3-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

31.5 [mmHg] | |

| Record name | Ethyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4016-11-9 | |

| Record name | 1,2-EPOXY-3-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4016-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL GLYCIDYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-(ethoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-(ethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethoxymethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP9639OMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ethyl Glycidyl Ether: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical structure, properties, metabolism, and synthetic applications of ethyl glycidyl ether, a versatile building block in medicinal chemistry.

Introduction

This compound (EGE) is a reactive organic compound belonging to the glycidyl ether family. Characterized by a strained epoxide ring and an ether linkage, EGE serves as a versatile bifunctional building block in organic synthesis. Its unique chemical architecture allows for a variety of chemical transformations, making it a valuable intermediate in the preparation of a wide range of molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and key synthetic applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a colorless liquid with the chemical formula C5H10O2.[1] Its structure features an ethyl group linked via an ether bond to a glycidyl moiety, which contains a reactive epoxide ring.

Systematic (IUPAC) Name: 2-(ethoxymethyl)oxirane[1]

Chemical Structure:

References

Synthesis and Purification of Ethyl Glycidyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ethyl glycidyl ether, a valuable chemical intermediate. The document details the prevalent synthetic methodologies, with a focus on the efficient and environmentally conscious phase-transfer catalysis (PTC) approach. Furthermore, it outlines detailed purification protocols and analytical methods for quality assessment, tailored for a scientific audience engaged in research and development.

Introduction

This compound (EGE) is an organic compound featuring both an ether and an epoxide functional group. This bifunctionality makes it a versatile building block in organic synthesis, particularly in the preparation of more complex molecules, including pharmaceuticals and specialty polymers. The precise and efficient synthesis of high-purity EGE is therefore of significant interest to the scientific community. This guide focuses on the reaction between ethanol and epichlorohydrin, a common and effective route to EGE.

Synthesis of this compound via Phase-Transfer Catalysis

The synthesis of alkyl glycidyl ethers from an alcohol and epichlorohydrin is effectively carried out using phase-transfer catalysis (PTC). This method is advantageous as it often proceeds under mild conditions, with high yields, and can be performed without the need for anhydrous solvents.[1][2]

Reaction Principle and Mechanism

The reaction proceeds in two main stages: the formation of an intermediate chlorohydrin and its subsequent ring-closure to form the epoxide ring of the glycidyl ether. The overall reaction is a nucleophilic substitution followed by an intramolecular Williamson ether synthesis.

The currently accepted mechanism involves the following key steps:

-

Deprotonation of Ethanol: A strong base, such as sodium hydroxide, deprotonates ethanol to form the sodium ethoxide nucleophile.

-

Nucleophilic Attack: The ethoxide ion attacks one of the primary carbons of the epichlorohydrin molecule, leading to the opening of the epoxide ring.

-

Intramolecular Cyclization: The newly formed alkoxide then undergoes an intramolecular SN2 reaction, displacing the chloride ion and forming the new epoxide ring of the this compound.

The use of a phase-transfer catalyst, such as a quaternary ammonium salt, is crucial for transporting the hydroxide or ethoxide ions from the solid or aqueous phase to the organic phase where the reaction with epichlorohydrin occurs.[2]

References

An In-depth Technical Guide to Ethyl Glycidyl Ether (CAS: 4016-11-9)

For Researchers, Scientists, and Drug Development Professionals

Ethyl glycidyl ether (EGE), identified by the CAS number 4016-11-9, is a versatile bifunctional molecule featuring both an ether and a highly reactive epoxide group.[1] This unique structure makes it a valuable building block in various chemical syntheses, particularly in the fields of polymer chemistry, materials science, and pharmaceutical development.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic ether-like odor.[1] It is a flammable and polymerizable compound that should be handled with appropriate safety precautions.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₀O₂ | [5] |

| Molecular Weight | 102.13 g/mol | [5] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 128-130 °C | [5] |

| Density | 0.96 g/cm³ | [5] |

| Flash Point | 37 °C (100 °F) | [5] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| Vapor Pressure | 9.5 mmHg at 20 °C | [5] |

Table 1: Physicochemical Properties of this compound

Synthesis and Purification

The most common method for the synthesis of glycidyl ethers, including this compound, involves the reaction of an alcohol with epichlorohydrin in the presence of a base.[6][7] This two-step process first involves the formation of a chlorohydrin intermediate, followed by dehydrochlorination to yield the epoxide ring.

This protocol is a representative procedure based on established methods for glycidyl ether synthesis.[8][9]

Materials:

-

Ethanol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Lewis acid catalyst (e.g., tin(IV) chloride, optional)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Polymerization inhibitor (e.g., hydroquinone)[10]

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add an excess of ethanol.

-

Addition of Epichlorohydrin: While stirring, slowly add epichlorohydrin to the flask. A Lewis acid catalyst can be added at this stage to facilitate the formation of the chlorohydrin intermediate.[8] The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Dehydrochlorination: After the initial reaction is complete, slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture. This will induce the ring-closing dehydrochlorination to form the glycidyl ether. This step is also exothermic and should be performed with cooling.[11]

-

Workup: After the addition of NaOH is complete, continue stirring for a specified period. Then, add water to dissolve the sodium chloride byproduct. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to prevent polymerization at high temperatures.[10] Add a small amount of a polymerization inhibitor, such as hydroquinone, before distillation.[10] Collect the fraction boiling at the appropriate temperature and pressure.

Caption: Synthesis of this compound.

Reactivity of the Epoxide Ring

The high reactivity of the three-membered epoxide ring in this compound is the basis for its utility in chemical synthesis. The ring can be opened by a variety of nucleophiles, including amines, alcohols, and thiols, typically under basic or acidic conditions. This ring-opening reaction is a key feature in its application as a crosslinker and a building block for more complex molecules.

The reaction with nucleophiles, such as primary amines, proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophile attacks one of the carbon atoms of the epoxide ring, leading to ring opening and the formation of a new covalent bond.

Caption: Nucleophilic attack on the epoxide ring.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. The primary techniques for its identification and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

-

¹H NMR: The proton NMR spectrum of this compound provides characteristic signals for the ethyl group (a triplet and a quartet), the glycidyl ether backbone protons, and the epoxide ring protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbon atoms of the ethyl group, the glycidyl ether backbone, and the strained epoxide ring.

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. The gas chromatogram will show a characteristic retention time for the compound, and the mass spectrum will display a unique fragmentation pattern. Key fragments are expected from the cleavage of the ether linkage and the fragmentation of the ethyl and glycidyl groups. The base peak for ethyl ethers is often observed at m/z 61.[3]

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a valuable tool in drug development and various research applications.

Glycidyl ethers are important intermediates in the synthesis of various pharmaceuticals, most notably β-blockers.[2][14] These drugs are widely used to manage cardiovascular conditions. The synthesis of propranolol, a common β-blocker, involves the reaction of a naphthol derivative with a glycidyl ether intermediate, followed by reaction with an amine.[14]

References

- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 2. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. youtube.com [youtube.com]

- 5. This compound | C5H10O2 | CID 19919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. US5420312A - Glycidyl ether from alcohol and epichlorohydrin - Google Patents [patents.google.com]

- 9. odr.chalmers.se [odr.chalmers.se]

- 10. benchchem.com [benchchem.com]

- 11. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. jmedchem.com [jmedchem.com]

Spectroscopic Characterization of Ethyl Glycidyl Ether: A Technical Guide

Introduction

Ethyl glycidyl ether (EGE), with the chemical formula C₅H₁₀O₂, is a valuable bifunctional monomer utilized in the synthesis of various polymers, resins, and adhesives. Its structure, featuring both an ether linkage and a reactive epoxy ring, imparts unique properties to the resulting materials. A thorough understanding of its molecular structure is paramount for researchers and professionals in polymer chemistry, materials science, and drug development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data

The structural elucidation of this compound is achieved through the combined application of several spectroscopic techniques. The data presented in the following tables have been compiled from various sources to provide a detailed characterization of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule. The chemical shifts, multiplicities, and coupling constants are indicative of the electronic environment and neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~3.76 | m | 1H | O-H C (glycidyl) |

| ~3.50 | q | 2H | O-H ₂C-CH₃ (ethyl) |

| ~3.38 | m | 1H | H ₂C-O (glycidyl, diastereotopic) |

| ~3.14 | m | 1H | H ₂C-O (glycidyl, diastereotopic) |

| ~2.76 | m | 1H | H ₂C (epoxide, diastereotopic) |

| ~2.58 | m | 1H | H ₂C (epoxide, diastereotopic) |

| 1.21 | t | 3H | CH₃-CH₂ (ethyl) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument. The assignments are based on typical chemical shift ranges for similar functional groups.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts are characteristic of the type of carbon atom (e.g., sp³, sp²).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~71.0 | C H₂-O (glycidyl) |

| ~66.5 | O-C H₂-CH₃ (ethyl) |

| ~50.8 | O-C H (glycidyl) |

| ~44.2 | C H₂ (epoxide) |

| 15.1 | C H₃-CH₂ (ethyl) |

Note: The assignments are based on established chemical shift correlations and data from related compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2870 | Strong | C-H stretch (alkane) |

| ~1250, ~1100 | Strong | C-O-C stretch (ether and epoxide) |

| ~915, ~840 | Medium-Strong | Epoxide ring vibrations (asymmetric and symmetric ring stretching) |

Note: The C-O-C stretching vibrations of the ether and epoxide functionalities often appear as strong, broad absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 102 | Low | [M]⁺ (Molecular Ion) |

| 97 | - | [M-H-H₂O]⁺ or other complex rearrangement |

| 58 | High | [C₂H₅OCH₂]⁺ |

| 39 | - | [C₃H₃]⁺ |

| 31 | Base Peak | [CH₂OH]⁺ |

| 29 | High | [C₂H₅]⁺ |

Note: The fragmentation pattern is consistent with the structure of an ether, where alpha-cleavage is a common fragmentation pathway.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one or two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Ensure there are no air bubbles trapped between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum.

-

Label the significant peaks on the resulting spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is typically used.

-

If using GC-MS, inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) into the GC. The GC will separate the sample from the solvent and introduce it into the mass spectrometer.

-

-

Ionization and Analysis:

-

The sample molecules are ionized in the ion source, typically using Electron Ionization (EI).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion at a specific m/z value.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

In-Depth Technical Guide to the Health and Safety of Ethyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for ethyl glycidyl ether. The information is compiled from various scientific sources and is intended to inform researchers, scientists, and professionals in the drug development field about the potential hazards, safe handling procedures, and toxicological profile of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a mild, sweet odor.[1] It is characterized by the presence of a reactive epoxide group, which contributes to its utility in various chemical applications, including as a reactive diluent in coatings, adhesives, and sealants.[1]

| Property | Value | Reference |

| CAS Number | 4016-11-9 | [1] |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| Appearance | Colorless liquid | [1][2][3] |

| Odor | Mild, sweet | [1] |

| Flash Point | 47 °C (116.6 °F) | |

| Specific Gravity | 0.940 | |

| Vapor Density | 3.52 | |

| Solubility | Limited solubility in water; soluble in organic solvents.[1] | [1] |

Toxicological Data

The toxicological data for this compound and related glycidyl ethers are summarized below. It is important to note that data for this compound is limited in some areas, and information from structurally similar compounds is used for a more complete assessment. Glycidyl ethers, as a class, are recognized as primary skin and eye irritants and potential skin sensitizers.[4]

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1600 mg/kg bw (for Allyl Glycidyl Ether) | |

| LD50 | Mouse | Oral | 390 mg/kg (for Allyl Glycidyl Ether) | |

| LD50 | Rabbit | Dermal | > 2000 mg/kg bw | [2] |

| LD50 | Rabbit | Dermal | 2550 mg/kg (for Allyl Glycidyl Ether) | |

| LC50 | Rat | Inhalation | 5.48 mg/L (8-h exposure for n-Butyl Glycidyl Ether) | |

| LC50 | Mouse | Inhalation | > 18.62 mg/L (4-h exposure for n-Butyl Glycidyl Ether) |

Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Irritant | |

| Eye Irritation | Rabbit | Severe Irritant | [5] |

| Skin Sensitization | Guinea Pig | Potential Sensitizer | [6] |

Genotoxicity

| Assay | System | Result | Reference |

| Ames Test | Salmonella typhimurium | Mutagenic in TA100 and TA1535 | [7][8][9] |

| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | Positive results reported for some glycidyl ethers | [10] |

| Micronucleus Test | Mouse | Positive results reported for some glycidyl ethers | [11] |

Carcinogenicity and Reproductive Toxicity

Data on the carcinogenicity and reproductive toxicity of this compound are limited. However, some glycidyl ethers have been investigated. For instance, phenyl glycidyl ether has been shown to produce carcinomas of the nasal cavity in rats upon inhalation exposure.[12] Reproductive studies on ethylene glycol monoethyl ether have indicated the potential for adverse effects on fertility in male rats at high concentrations, including testicular atrophy and decreased sperm motility.[13][14]

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments relevant to the assessment of this compound. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 425)

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain) are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The initial dose is selected based on a sighting study.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using a statistical method, such as the Acute Oral Toxicity (AOT) Statistical Program.

Acute Dermal Toxicity (OECD 402)

Objective: To determine the LD50 of a substance after a single dermal application.

Methodology:

-

Test Animals: Healthy, young adult rabbits (e.g., New Zealand White) are typically used.

-

Preparation: The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.

-

Dose Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape. The exposure duration is 24 hours.

-

Observation Period: Animals are observed for mortality and signs of toxicity for 14 days.

-

Data Analysis: The dermal LD50 is determined.

Acute Inhalation Toxicity (OECD 403)

Objective: To determine the median lethal concentration (LC50) of a substance after a single inhalation exposure.

Methodology:

-

Test Animals: Young adult rats are the preferred species.

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a fixed period (typically 4 hours).

-

Concentrations: At least three concentrations are used, plus a control group exposed to clean air.

-

Observation Period: Animals are observed for mortality and toxic effects for at least 14 days post-exposure.

-

Data Analysis: The LC50 is calculated.

Skin Irritation/Corrosion (OECD 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animals: Albino rabbits are used.

-

Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin and covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation may continue for up to 14 days to assess reversibility.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale (e.g., Draize scale).

Eye Irritation/Corrosion (OECD 405)

Objective: To assess the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Test Animals: Albino rabbits are used.

-

Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days.

-

Scoring: Ocular lesions are scored using a standardized system.

Skin Sensitization (OECD 406 - Buehler Test)

Objective: To determine the potential of a substance to induce skin sensitization (allergic contact dermatitis).

Methodology:

-

Test Animals: Guinea pigs are used.

-

Induction Phase: The test substance is applied topically to a shaved area of the skin three times over a three-week period. The concentration used is the highest that causes mild irritation.

-

Challenge Phase: Two weeks after the last induction, a challenge application of the test substance at a non-irritating concentration is made to a naive site.

-

Evaluation: The skin reaction at the challenge site is observed at 24 and 48 hours and compared to a control group that was not induced. A higher incidence and severity of skin reactions in the test group indicate sensitization.[15][16]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Objective: To detect gene mutations induced by a chemical.

Methodology:

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

Evaluation: The number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) is counted. A significant, dose-related increase in the number of revertants compared to the control indicates a mutagenic potential.[17]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Objective: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.

Methodology:

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are used.

-

Procedure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation.

-

Analysis: After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

-

Evaluation: A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a clastogenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: To detect damage to chromosomes or the mitotic apparatus in vivo.

Methodology:

-

Test Animals: Mice are commonly used.

-

Procedure: The animals are exposed to the test substance, typically by oral gavage or intraperitoneal injection.

-

Sample Collection: Bone marrow is collected at appropriate time intervals after treatment.

-

Analysis: Polychromatic erythrocytes are examined for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes).

-

Evaluation: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates in vivo genotoxicity.

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of toxicity for glycidyl ethers is believed to be related to the high reactivity of the epoxide ring. This electrophilic group can react with nucleophilic sites in cellular macromolecules, including DNA, RNA, and proteins.

Metabolism

Glycidyl ethers are metabolized in the body, primarily by the enzyme epoxide hydrolase.[18] This enzyme catalyzes the hydrolysis of the epoxide ring to form a less reactive diol. However, before this detoxification can occur, the epoxide can alkylate cellular components.

Genotoxicity

The mutagenic and clastogenic effects of glycidyl ethers are likely a direct result of the alkylation of DNA bases. The reaction of the epoxide group with DNA can lead to the formation of DNA adducts, which can cause errors during DNA replication and result in mutations or chromosomal damage.

Cellular Signaling

The interaction of this compound with proteins can disrupt normal cellular signaling pathways. While specific pathways affected by this compound have not been extensively studied, ether-linked lipids, in general, are known to modulate key signaling cascades. For example, some ether-linked diglycerides have been shown to inhibit the MAPK and PI3K/Akt signaling pathways, which are crucial for cell growth and survival.[19] It is plausible that the alkylation of proteins involved in these or other signaling pathways by this compound could lead to cellular dysfunction.

Occupational Exposure and Safety Precautions

Given the toxicological profile of this compound, appropriate safety measures are essential to minimize exposure in a research or industrial setting.

Exposure Limits

Occupational exposure limits for this compound have not been established by all regulatory agencies. However, for related glycidyl ethers, such as n-butyl glycidyl ether, exposure limits have been set. For example, some jurisdictions have a time-weighted average (TWA) exposure limit of 3-50 ppm and a short-term exposure limit (STEL) of 15-75 ppm for n-butyl glycidyl ether.

Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry place away from heat, sparks, and open flames.

-

Incompatible with strong oxidizing agents, acids, and bases.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a reactive chemical with a toxicological profile that indicates it is a skin and eye irritant, a potential skin sensitizer, and a mutagen. Data on its carcinogenicity and reproductive toxicity are limited, but information from related compounds suggests caution is warranted. The primary mechanism of toxicity is likely due to the alkylating ability of the epoxide group, which can damage DNA and disrupt cellular processes. Strict adherence to safety precautions, including the use of appropriate personal protective equipment and working in well-ventilated areas, is crucial to minimize the risk of exposure and adverse health effects. Further research is needed to fully elucidate the specific mechanisms of toxicity and long-term health effects of this compound.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. ecetoc.org [ecetoc.org]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. cdc.gov [cdc.gov]

- 7. Mutagenicity of ethylene glycol ethers and of their metabolites in Salmonella typhimurium his- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutagenicities of glycidyl ethers for Salmonella typhimurium: relationship between mutagenic potencies and chemical reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutagenicity of aromatic glycidyl ethers with Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo genetic toxicology studies with diethylene glycol monohexyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutagenicity of alkyl glycidyl ethers in three short-term assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Reproductive toxicity of ethylene glycol monoethyl ether tested by continuous breeding of CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sanei.or.jp [sanei.or.jp]

- 15. mbresearch.com [mbresearch.com]

- 16. chemsafetypro.com [chemsafetypro.com]

- 17. re-place.be [re-place.be]

- 18. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ether-linked diglycerides inhibit vascular smooth muscle cell growth via decreased MAPK and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl Glycidyl Ether: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl glycidyl ether (EGE) in organic solvents. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a qualitative understanding of EGE's solubility characteristics, alongside detailed experimental protocols for researchers to determine precise solubility values for their specific applications.

Executive Summary

This compound is a versatile chemical intermediate and reactive diluent widely used in the formulation of epoxy resins, coatings, and adhesives. Its solubility profile is a critical parameter for formulation design, reaction chemistry, and purification processes. Generally, EGE, as a low molecular weight ether and epoxide, is expected to be soluble in a wide range of common organic solvents.[1] However, precise quantitative data is sparse. This guide consolidates available qualitative information and provides methodologies for its empirical determination.

Qualitative Solubility of this compound

Based on the general principles of "like dissolves like" and information from safety data sheets and chemical databases, the expected solubility of this compound in various classes of organic solvents is summarized below. It is crucial to note that these are qualitative assessments, and experimental verification is recommended for all applications.

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The ether and epoxide groups of EGE can form hydrogen bonds with the hydroxyl group of alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | EGE shares polarity with ketones, facilitating miscibility. |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible | Similar polarities and potential for dipole-dipole interactions suggest good solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | As an ether itself, EGE is expected to be fully miscible with other simple ethers. |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble/Miscible | The ethyl and propyl backbone of EGE provides sufficient non-polar character to interact favorably with aromatic hydrocarbons.[2] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Soluble to Partially Miscible | Solubility may be more limited compared to polar or aromatic solvents due to the polar nature of the ether and epoxide groups.[1] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble/Miscible | EGE is expected to be soluble in these solvents due to compatible polarities. |

| Amides | Dimethylformamide (DMF) | Miscible | The high polarity of DMF should readily solvate EGE. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Miscible | The highly polar nature of DMSO suggests it will be an excellent solvent for EGE. |

| Water | Soluble, with possible partial decomposition[3][4] | The ether and epoxide oxygens can hydrogen bond with water, conferring some solubility.[5] |

Experimental Protocols for Determining Solubility

Given the absence of comprehensive quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent systems. Below are detailed protocols for both qualitative miscibility and quantitative solubility determination.

Protocol for Determining Miscibility

Objective: To determine if this compound is miscible with a given organic solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Solvent of interest (analytical grade)

-

Calibrated pipettes or graduated cylinders

-

Vials or test tubes with secure caps

-

Constant temperature bath or block

Procedure:

-

Prepare a series of clean, dry vials.

-

In the first vial, add 1 mL of the solvent of interest.

-

To this vial, add 1 mL of this compound.

-

Cap the vial securely and vortex or shake vigorously for 30 seconds.

-

Place the vial in a constant temperature bath (e.g., 25 °C) and allow it to equilibrate for 15 minutes.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: The mixture is a single, clear, homogenous phase.

-

Immiscible: Two distinct layers are observed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that does not separate.

-

-

To confirm miscibility across all proportions, repeat the procedure with varying ratios (e.g., 1:9, 5:5, 9:1 of EGE to solvent).

Protocol for Quantitative Solubility Determination (Static Equilibrium Method)

Objective: To determine the saturation solubility of this compound in a solvent at a specific temperature (e.g., in g/100 mL).

Materials:

-

This compound (of known purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker at a controlled temperature

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrumentation

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Sample Preparation:

-

Add a known volume of the solvent (e.g., 10 mL) to several vials.

-

Add an excess of this compound to each vial to ensure a saturated solution is formed. The presence of a distinct EGE phase should be visible.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient time to reach equilibrium (e.g., 24-48 hours). The time required may need to be determined empirically.

-

-

Sampling:

-

After equilibration, stop the shaking and allow the excess EGE to settle.

-

Carefully withdraw a known volume of the supernatant (the solvent saturated with EGE) using a syringe.

-

Immediately pass the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved EGE.

-

-

Analysis:

-

Accurately weigh the filtered sample.

-

Dilute the sample with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the sample using a pre-calibrated GC-FID or another appropriate analytical method.

-

-

Calculation:

-

From the concentration determined in the analysis and the dilution factor, calculate the mass of this compound in the original filtered sample.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining and applying the solubility data of this compound in a research and development setting.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C5H10O2 | CID 19919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4016-11-9 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

Thermoresponsive Properties of Poly(ethyl glycidyl ether): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Poly(ethyl glycidyl ether) (PEGE) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions. This property, characterized by a reversible phase transition from a soluble to an insoluble state upon an increase in temperature, makes PEGE and its copolymers highly attractive materials for a range of biomedical applications, particularly in the field of drug delivery. Below their LCST, PEGE chains are hydrated and exist in a random coil conformation. As the temperature rises above the LCST, the polymer chains undergo a conformational change to a more compact, globular state, leading to aggregation and phase separation from the aqueous solution. This transition is driven by a shift in the thermodynamic balance of polymer-water and polymer-polymer interactions. The ability to tune the LCST of PEGE through copolymerization and by varying molecular weight and concentration allows for the design of "smart" materials that can respond to physiological temperature changes, offering a promising platform for controlled drug release and other advanced therapeutic systems.[1][2][3]

Core Thermoresponsive Properties of Poly(this compound)

The fundamental thermoresponsive characteristic of poly(this compound) is its Lower Critical Solution Temperature (LCST), the critical temperature above which the polymer and solvent are no longer miscible. For PEGE homopolymers, this transition is primarily dictated by the hydrophobic nature of the ethyl side chains. As the temperature increases, the hydrogen bonds between the ether oxygens of the polymer backbone and water molecules weaken, while the hydrophobic interactions between the ethyl groups strengthen. This leads to the dehydration and collapse of the polymer chains, resulting in their aggregation and precipitation from the solution. This process is reversible, with the polymer redissolving upon cooling below the LCST.[2][4]

The phase transition of PEGE in an aqueous solution can be visualized as a coil-to-globule transition of the individual polymer chains.[1][2] Below the LCST, the polymer chains are in a soluble, extended coil state. Above the LCST, they collapse into insoluble, compact globule structures.

Figure 1: Coil-to-globule transition of PEGE.

Factors Influencing the Thermoresponsive Properties of PEGE

The LCST of poly(this compound) is not a fixed value but can be precisely tuned by several factors, including copolymerization, molecular weight, and polymer concentration in the solution.

Copolymerization

Copolymerization is a powerful strategy to modulate the LCST of PEGE. By introducing more hydrophilic or hydrophobic comonomers, the overall hydrophilic-lipophilic balance (HLB) of the resulting copolymer can be adjusted, thereby shifting the LCST to a desired temperature range.

For instance, copolymerizing this compound (EGE) with the more hydrophilic monomer, glycidol (G), results in copolymers with a higher LCST than that of PEGE homopolymers.[3] Conversely, incorporating more hydrophobic monomers would lower the LCST. This tunability is critical for biomedical applications, where an LCST around physiological temperature (37 °C) is often desired.

The architecture of the copolymer also plays a significant role. Statistical copolymers of EGE and G (P(G-co-EGE)) exhibit a single phase transition, the temperature of which is dependent on the comonomer ratio.[5] In contrast, block copolymers of PEGE and poly(glycidol) (PG) can exhibit more complex, multi-stage phase transitions.[1][6]

Figure 2: Influence of copolymerization on LCST.

Molecular Weight

The molecular weight of PEGE also influences its LCST. Generally, for a given composition, an increase in the molecular weight of the polymer leads to a decrease in its LCST.[3][7] This is attributed to the increased hydrophobic interactions between the longer polymer chains, which facilitates their aggregation at lower temperatures.

Concentration

The concentration of the polymer solution is another critical parameter affecting the observed cloud point (Tcp), which is the temperature at which the solution becomes turbid. An increase in polymer concentration typically leads to a decrease in the Tcp.[3] At higher concentrations, the polymer chains are in closer proximity, which promotes inter-chain aggregation and phase separation at lower temperatures.

Data Presentation

The following tables summarize the quantitative data on the thermoresponsive properties of poly(this compound) and its copolymers.

Table 1: LCST of PEGE Homopolymers with Varying Molecular Weights

| Polymer | Mn ( g/mol ) | Mw/Mn | Tcp (°C) |

| tBBA-PEGE25 | 2,700 | 1.05 | 12.1 |

| tBBA-PEGE50 | 5,200 | 1.05 | 11.5 |

| tBBA-PEGE75 | 7,700 | 1.05 | 10.4 |

| tBBA-PEGE100 | 10,200 | 1.05 | 9.1 |

Data extracted from a study by Kakuchi et al.[8]

Table 2: Cloud Points of Statistical Copolymers of Glycidol (G) and this compound (EGE)

| Copolymer (G/EGE ratio) | Mn ( g/mol ) | Mw/Mn | Tcp (°C) |

| P(G10-co-EGE90) | - | - | 30.5 |

| P(G20-co-EGE80) | - | - | 40.2 |

| P(G30-co-EGE70) | - | - | 50.5 |

| P(G40-co-EGE60) | - | - | 60.1 |

| P(G50-co-EGE50) | - | - | 70.4 |

Data from a study on P(linG-co-EGE) copolymers.[3]

Table 3: Cloud Points of PEGE-b-PEO Diblock Copolymers

| Polymer | Mn (PEGE block) | Mn (PEO block) | Tcp (°C) |

| PEGE30-b-PEO45 | 2,600 | 2,000 | 15 |

This table presents data for a PEGE-b-PEO diblock copolymer, where the first phase transition corresponds to the LCST of the PEGE block.[9]

Experimental Protocols

Synthesis of Poly(this compound) via Anionic Ring-Opening Polymerization (AROP)

This protocol describes a typical procedure for the synthesis of PEGE.

Materials:

-

This compound (EGE), dried and distilled

-

Anhydrous toluene

-

Initiator solution (e.g., potassium naphthalenide in THF or cesium hydroxide)

-

Terminating agent (e.g., methanol)

-

Non-solvent for precipitation (e.g., cold hexane)

Procedure:

-

All glassware is flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon).

-

The desired amount of initiator is dissolved in anhydrous toluene in a Schlenk flask.

-

The flask is cooled in an ice bath.

-

Purified EGE monomer is slowly added to the initiator solution via syringe.

-

The reaction is allowed to proceed at a controlled temperature (e.g., room temperature) for a specified time, with the progress monitored by techniques such as 1H NMR or GPC.

-

Upon completion, the polymerization is terminated by the addition of a small amount of methanol.

-

The polymer is isolated by precipitation in a large volume of a non-solvent like cold hexane.

-

The precipitated polymer is collected by filtration, washed, and dried under vacuum.[10][11][12]

Determination of Lower Critical Solution Temperature (LCST)

The LCST of PEGE and its copolymers is typically determined by measuring the cloud point (Tcp) of the polymer solution.

1. Turbidimetry

This is the most common method for determining the Tcp.[13][14][15]

Instrumentation:

-

UV-Vis spectrophotometer equipped with a temperature controller.

Procedure:

-

Prepare a polymer solution of a specific concentration (e.g., 10 mg/mL) in deionized water.

-

Place the solution in a cuvette in the spectrophotometer.

-

Monitor the transmittance (or absorbance) at a fixed wavelength (e.g., 500-600 nm) as the temperature is increased at a constant rate (e.g., 0.5-1.0 °C/min).

-

The Tcp is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[8][14]

2. Dynamic Light Scattering (DLS)

DLS can provide more detailed information about the aggregation behavior of the polymer chains during the phase transition.[16][17][18]

Instrumentation:

-

Dynamic Light Scattering instrument with temperature control.

Procedure:

-

Prepare a dilute polymer solution and filter it to remove any dust particles.

-

Place the solution in the DLS instrument.

-

Measure the hydrodynamic radius (Rh) of the polymer coils/aggregates at various temperatures, incrementally increasing the temperature through the expected LCST range.

-

A sharp increase in the Rh indicates the formation of large aggregates, signifying the onset of the phase transition.[9][16]

Figure 3: Workflow for LCST determination.

Applications in Drug Development

The tunable thermoresponsive properties of poly(this compound) make it a highly promising material for various applications in drug development.[2][7]

-

Controlled Drug Delivery: PEGE-based copolymers can be designed to have an LCST slightly below or at physiological temperature. This allows for the formulation of drug-loaded polymer solutions that are liquid at room temperature for easy administration (e.g., injection) and then form a gel-like depot in situ upon warming to body temperature. This depot can then provide sustained release of the encapsulated drug.

-

Smart Nanocarriers: PEGE can be incorporated into nanoparticles or micelles as a thermoresponsive shell. At temperatures below the LCST, the hydrophilic shell stabilizes the nanocarrier in circulation. Upon reaching a target site with a slightly elevated temperature (e.g., a tumor), the PEGE shell collapses, triggering the release of the encapsulated therapeutic agent.[9]

-

Cell Sheet Engineering: Surfaces coated with thermoresponsive PEGE copolymers can be used for cell culture. At the culture temperature (e.g., 37 °C), the surface is hydrophobic, promoting cell adhesion and proliferation. By lowering the temperature, the surface becomes hydrophilic, causing the detachment of a contiguous cell sheet without the need for enzymatic digestion.

References

- 1. Precise Synthesis and Thermoresponsive Property of Poly(this compound) and Its Block and Statistic Copolymers with Poly(glycidol) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. All-Atom Molecular Dynamics Simulations of the Temperature Response of Poly(glycidyl ether)s with Oligooxyethylene Side Chains Terminated with Alkyl Groups [mdpi.com]

- 3. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of hydrophobic hydration in the LCST behaviour of POEGMA300 by all-atom molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Precise Synthesis and Thermoresponsive Property of Poly(this compound) and Its Block and Statistic Copolymers with Poly(glycidol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. All-Atom Molecular Dynamics Simulations of the Temperature Response of Poly(glycidyl ether)s with Oligooxyethylene Side Chains Terminated with Alkyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Preparation and solution behavior of a thermoresponsive diblock copolymer of poly(this compound) and poly(ethylene oxide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and this compound - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00064H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Thermoresponsive polymers with lower critical solution temperature: from fundamental aspects and measuring techniques to recommended turbidimetry conditions - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 15. scispace.com [scispace.com]

- 16. azonano.com [azonano.com]

- 17. Dynamic light scattering - Wikipedia [en.wikipedia.org]

- 18. Dynamic Light Scattering (DLS) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide to the Ring-Opening Reactions of Ethyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl glycidyl ether (EGE) is a versatile epoxide that serves as a valuable building block in organic synthesis, polymer chemistry, and drug discovery. Its reactivity is dominated by the strained three-membered oxirane ring, which is susceptible to nucleophilic attack, leading to a variety of functionalized products. This guide provides a comprehensive overview of the ring-opening reactions of this compound, detailing the reaction mechanisms with key nucleophiles, providing experimental protocols, and presenting quantitative data for these transformations.

The fundamental reactivity of this compound is governed by the electrophilic nature of the carbon atoms of the epoxide ring. The ring-opening can be initiated by a wide range of nucleophiles and can be catalyzed by either acids or bases. The regioselectivity of the nucleophilic attack is a critical aspect of these reactions and is highly dependent on the reaction conditions.

Ring-Opening Reactions with Amine Nucleophiles

The reaction of this compound with amines is a cornerstone of synthetic chemistry, yielding β-amino alcohols, which are prevalent structural motifs in many biologically active molecules and pharmaceutical agents.

Reaction Mechanism

Under neutral or basic conditions, the reaction with primary and secondary amines typically proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted terminal carbon of the epoxide. This leads to the opening of the ring and the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final β-amino alcohol product.

In the presence of an acid catalyst, the epoxide oxygen is first protonated, activating the ring and making the carbons more electrophilic. Under these conditions, the reaction can exhibit more SN1-like character, with the nucleophilic attack occurring at the more substituted carbon, although for primary epoxides like EGE, attack at the terminal carbon still generally predominates.

Quantitative Data for Amine Ring-Opening Reactions

| Nucleophile | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Product | Reference |

| Aniline | None | 80 | 2 | - | 1-Ethoxy-3-(phenylamino)propan-2-ol | [1] |

| Aniline | Mg(ClO4)2 | RT | 0.5 | 94 | 1-Phenoxy-3-phenylamino-2-propanol* | [2] |

| 2-[(2-Methoxyphenyl)aminoethyl]amine | Ethanol | Reflux | 1 | 1.2 | 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol** | [3] |

*Data for Phenyl Glycidyl Ether as an analogue. **Data for 2-[(1-naphthoxy)methyl]oxirane as an analogue.

Experimental Protocol: Synthesis of 1-Ethoxy-3-(phenylamino)propan-2-ol

This protocol is adapted from a general procedure for the reaction of phenyl glycidyl ether with aniline.[1]

Materials:

-

This compound (EGE)

-

Aniline

-

Ethanol (optional, as solvent)

-

Three-necked flask

-

Thermometer

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add a 10-fold molar excess of aniline relative to this compound.

-

Heat the reaction mixture to 80°C with continuous stirring.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically after several hours), the excess aniline can be removed by vacuum distillation.

-

The resulting crude product, 1-ethoxy-3-(phenylamino)propan-2-ol, can be purified by recrystallization from a suitable solvent system like hexane/ether.

Ring-Opening Reactions with Alcohol Nucleophiles

The reaction of this compound with alcohols produces β-hydroxy ethers. This reaction is generally slower than aminolysis and often requires catalysis.

Reaction Mechanism

Under basic conditions, the alcohol is deprotonated by a base (e.g., sodium hydroxide, sodium ethoxide) to form a more nucleophilic alkoxide ion. The alkoxide then attacks the less sterically hindered carbon of the epoxide ring in an SN2 fashion.

Under acidic conditions, the epoxide is activated by protonation of the oxygen atom. The alcohol, acting as a nucleophile, then attacks one of the epoxide carbons. For unsymmetrical epoxides, the regioselectivity can be influenced by the stability of the partial positive charge that develops on the carbon atoms in the transition state.

Quantitative Data for Alcohol Ring-Opening Reactions

| Nucleophile | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Product | Reference |

| Ethanol | NaOH | ~80 | - | 50-65 | 1-Ethoxy-3-phenoxy-2-propanol | [4] |

| Ethanol | H2SO4 | - | - | - | Predominantly primary alcohol attack product | [4] |

| Various Alcohols | Al(OTf)3 or Bi(OTf)3 | 80 | 1 | >95 | Monoalkyl glyceryl ethers** | [5][6] |

*Data for Phenyl Glycidyl Ether as an analogue. **Data for Glycidol as an analogue.

Experimental Protocol: Synthesis of 1,3-Diethoxy-2-propanol

This protocol is based on the reaction of phenyl glycidyl ether with ethanol in the presence of a base.[4]

Materials:

-

This compound (EGE)

-

Anhydrous Ethanol

-

Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide or sodium ethoxide in an excess of anhydrous ethanol.

-

Add this compound to the solution.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and neutralize the base with a suitable acid (e.g., dilute HCl).

-

The solvent (ethanol) can be removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield 1,3-diethoxy-2-propanol.

Ring-Opening Reactions with Thiol Nucleophiles

Thiols are excellent nucleophiles and react readily with epoxides to form β-hydroxy thioethers. These reactions are often faster than those with alcohols and can proceed under milder conditions.

Reaction Mechanism

The reaction of a thiol with an epoxide is typically base-catalyzed. A base is used to deprotonate the thiol to form a highly nucleophilic thiolate anion. The thiolate then attacks the less substituted carbon of the epoxide in a regioselective SN2 reaction.

Quantitative Data for Thiol Ring-Opening Reactions

| Nucleophile | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Product | Reference |

| Thioethanol | - | <80 | - | Good | 1-Ethylthio-3-phenoxy-2-propanol* | [4] |

| Sodium Hydrosulfide | Methanol | 0 | 4 | - | 4-(allyloxy)-2-mercaptobutan-2-ol** | [7] |

*Data for Phenyl Glycidyl Ether as an analogue. **Data for Allyl Glycidyl Ether as an analogue.

Experimental Protocol: Synthesis of a β-Hydroxy Thioether

This is a general protocol for the base-catalyzed ring-opening of an epoxide with a thiol.

Materials:

-

This compound (EGE)

-

A thiol (e.g., thiophenol, benzyl mercaptan)

-

A base (e.g., triethylamine, sodium hydroxide)

-

A suitable solvent (e.g., ethanol, THF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the thiol and a catalytic amount of base in the chosen solvent.

-

Add this compound to the solution. The reaction is often exothermic, so addition may need to be controlled.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

Conclusion

The ring-opening reactions of this compound provide a versatile and powerful platform for the synthesis of a diverse array of functionalized molecules. By carefully selecting the nucleophile and controlling the reaction conditions (catalyst, solvent, temperature), it is possible to achieve high yields and regioselectivity. The resulting β-amino alcohols, β-hydroxy ethers, and β-hydroxy thioethers are valuable intermediates in the development of new pharmaceuticals, advanced materials, and other specialty chemicals. The experimental protocols provided herein serve as a practical guide for researchers to harness the synthetic potential of this important epoxide.

References

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Ethyl Glycidyl Ether as a Reactive Diluent in Epoxy Resins

1. Introduction

Ethyl Glycidyl Ether (EGE) is a low-viscosity, monofunctional reactive diluent used in epoxy resin formulations. Its primary function is to reduce the viscosity of high molecular weight epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), to improve handling, processing, and application characteristics.[1] As a reactive diluent, EGE contains an epoxide group that allows it to co-react with the curing agent and become an integral part of the cross-linked polymer network.[2] This incorporation minimizes the negative effects on mechanical and thermal properties often associated with non-reactive diluents.[2]

These notes provide detailed protocols for incorporating and evaluating EGE in epoxy systems, targeting researchers and professionals in material science and development.

2. Principle of Operation